molecular formula C25H26N2O3 B11305373 1-(4-methylphenoxy)-3-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol

1-(4-methylphenoxy)-3-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol

Cat. No.: B11305373
M. Wt: 402.5 g/mol
InChI Key: HVKAYTICWFUEKN-UHFFFAOYSA-N
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Description

1-(4-METHYLPHENOXY)-3-{2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}PROPAN-2-OL is a complex organic compound characterized by its unique structure, which includes a benzodiazole ring and phenoxy groups

Preparation Methods

The synthesis of 1-(4-METHYLPHENOXY)-3-{2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}PROPAN-2-OL typically involves multiple steps. One common method includes the reaction of p-chlorphenamidine and p-cresol in the presence of dimethyl formamide (DMF) and sodium hydride, followed by esterification . Industrial production methods often optimize these reactions for higher yields and shorter reaction times.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-METHYLPHENOXY)-3-{2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}PROPAN-2-OL has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C25H26N2O3

Molecular Weight

402.5 g/mol

IUPAC Name

1-(4-methylphenoxy)-3-[2-[(3-methylphenoxy)methyl]benzimidazol-1-yl]propan-2-ol

InChI

InChI=1S/C25H26N2O3/c1-18-10-12-21(13-11-18)29-16-20(28)15-27-24-9-4-3-8-23(24)26-25(27)17-30-22-7-5-6-19(2)14-22/h3-14,20,28H,15-17H2,1-2H3

InChI Key

HVKAYTICWFUEKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2COC4=CC=CC(=C4)C)O

Origin of Product

United States

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